![molecular formula C12H18N2O6S2 B5294755 N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide, also known as NSC 707545, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the sulfonamide class of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer and plays a crucial role in tumor growth and survival. By inhibiting CA IX, N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of hypoxia-inducible factor 1 alpha (HIF-1α), a transcription factor that plays a key role in tumor growth and survival. N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 has several advantages for lab experiments. It is a highly specific inhibitor of CA IX and does not affect other carbonic anhydrase isoforms. It also has a low toxicity profile and is well-tolerated in animal models. However, N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545. One potential application is in combination therapy with other anticancer agents. N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 has been shown to enhance the activity of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells. Another future direction is the development of more potent and selective CA IX inhibitors based on the structure of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545. Finally, the therapeutic potential of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 in other diseases, such as inflammatory diseases and viral infections, warrants further investigation.
Métodos De Síntesis
The synthesis of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 involves the reaction between 4-morpholinylsulfonyl chloride and 4-methoxyphenylmethanamine in the presence of a base. The resulting compound is then treated with methanesulfonyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In cancer research, N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide 707545 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6S2/c1-19-11-4-3-10(13-21(2,15)16)9-12(11)22(17,18)14-5-7-20-8-6-14/h3-4,9,13H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLWYMBIZQVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]methanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.